molecular formula C13H21N3S2 B10773350 pentylthio-TZTP

pentylthio-TZTP

Cat. No.: B10773350
M. Wt: 283.5 g/mol
InChI Key: LRTWCQHCJKYNPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentylthio-TZTP involves the reaction of 1-methyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)-5,6-dihydro-2H-pyridine with pentanethiol under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling thiols and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Pentylthio-TZTP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted thiadiazoles.

    Reduction: Dihydrothiadiazoles.

Scientific Research Applications

Pentylthio-TZTP has several scientific research applications:

Mechanism of Action

Pentylthio-TZTP exerts its effects by selectively binding to muscarinic acetylcholine receptors. It acts as an agonist, mimicking the action of acetylcholine and activating the receptor. This activation leads to various downstream signaling pathways, including the activation of G-proteins and subsequent intracellular responses . The compound shows positive cooperativity with other agonists, enhancing their affinity for the receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentylthio-TZTP is unique due to its specific structural modifications, which confer selective activity on muscarinic receptors. Its pentylthio group enhances its lipophilicity and receptor binding affinity compared to other similar compounds .

Properties

Molecular Formula

C13H21N3S2

Molecular Weight

283.5 g/mol

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-4-pentylsulfanyl-1,2,5-thiadiazole

InChI

InChI=1S/C13H21N3S2/c1-3-4-5-9-17-13-12(14-18-15-13)11-7-6-8-16(2)10-11/h7H,3-6,8-10H2,1-2H3

InChI Key

LRTWCQHCJKYNPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NSN=C1C2=CCCN(C2)C

Origin of Product

United States

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